molecular formula C29H31N7O2 B024981 伊马替尼(吡啶)-N-氧化物 CAS No. 571186-92-0

伊马替尼(吡啶)-N-氧化物

货号 B024981
CAS 编号: 571186-92-0
分子量: 509.6 g/mol
InChI 键: QEQWNPDNPZKKNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imatinib is a 2-phenylamino-pyrimidine derivative protein that is a medication used to manage and treat chronic myelogenous leukemia, gastrointestinal stromal tumors, and other malignancies . It is in the tyrosine-kinase inhibitors class of drugs . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .


Synthesis Analysis

A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .


Molecular Structure Analysis

Imatinib works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .


Chemical Reactions Analysis

Imatinib first selectively engages Abl kinase in its autoinhibitory conformation . Consistent with inferences drawn from previous experimental studies, imatinib then induces a large conformational change of the protein to reach a bound complex that closely resembles published crystal structures .


Physical And Chemical Properties Analysis

The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .

科学研究应用

Overcoming Imatinib Resistance in Gastrointestinal Stromal Tumors (GIST)

Imatinib (Pyridine)-N-oxide and its derivatives have been studied for their ability to overcome resistance to imatinib in GIST. Researchers have synthesized novel thiazolo[5,4-b]pyridine derivatives to inhibit c-KIT mutations that confer imatinib resistance. These compounds, including derivative 6r, have shown potent inhibitory effects on imatinib-resistant cancer cells, offering a promising avenue for treatment .

Inhibition of c-KIT Activated Cells

The derivatives of Imatinib (Pyridine)-N-oxide have been designed to target c-KIT activated cells. The structure-activity relationship (SAR) studies conducted on these derivatives aim to identify compounds that can effectively inhibit clinically relevant c-KIT mutations and potentially improve outcomes for patients with GIST .

Chronic Myeloid Leukemia (CML) Therapy

Imatinib has been a revolutionary drug in the treatment of CML. Imatinib (Pyridine)-N-oxide plays a role in the development of new therapeutic agents that can address the resistance and toxicity associated with imatinib. This research is crucial for enhancing the efficacy of CML treatments and improving patient prognosis .

Tyrosine Kinase Inhibitor (TKI) Development

The compound and its derivatives are being explored as potential TKIs. The resistance and toxicity associated with imatinib underscore the importance of discovering new TKIs that can provide better therapeutic outcomes with fewer side effects .

Kinase Selectivity Profiling

Derivatives of Imatinib (Pyridine)-N-oxide have undergone kinase panel profiling to determine their selectivity. This is an essential step in drug development to ensure that the compounds target the intended kinases without affecting others, which could lead to adverse effects .

Anticancer Activity of Pyrimidine Derivatives

While not directly related to Imatinib (Pyridine)-N-oxide, research on pyrimidine derivatives, which share a similar core structure, has shown significant anticancer activity. These studies contribute to the broader understanding of how such compounds can be utilized in cancer therapy .

未来方向

Almost 11 years of follow-up showed that the efficacy of imatinib persisted over time and that long-term administration of imatinib was not associated with unacceptable cumulative or late toxic effects . The future of kinase drug discovery is promising, with more than 70 new drugs approved since imatinib was approved in 2001 .

属性

IUPAC Name

N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQWNPDNPZKKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431381
Record name Imatinib (Pyridine)-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib (Pyridine)-N-oxide

CAS RN

571186-92-0
Record name Imatinib (Pyridine)-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methylpiperazine (99 mg, 1.0 mmol) is added to a stirred suspension of 4-chloromethyl-N-[4-methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]-benzamide (220 mg, 0.49 mmol) In ethanol (5 mL). The mixture is then stirred at 10° C. for 15 h to give a solution, which is then cooled to RT and treated with ethyl acetate (200 mL). The resulting solution is washed with aqueous sodium hydroxide (100 mL of 2M) and saturated aqueous sodium chloride solution (100 mL), dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by column chromatography on silica gel, eluent 25% aqueous ammonia-methanol-dichloromethane (0.5:10:90) to give the title compound as a yellow crystalline solid, m.p. 232-235° C.
Quantity
99 mg
Type
reactant
Reaction Step One
Name
4-chloromethyl-N-[4-methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]-benzamide
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imatinib (Pyridine)-N-oxide
Reactant of Route 2
Reactant of Route 2
Imatinib (Pyridine)-N-oxide
Reactant of Route 3
Reactant of Route 3
Imatinib (Pyridine)-N-oxide
Reactant of Route 4
Reactant of Route 4
Imatinib (Pyridine)-N-oxide
Reactant of Route 5
Reactant of Route 5
Imatinib (Pyridine)-N-oxide
Reactant of Route 6
Reactant of Route 6
Imatinib (Pyridine)-N-oxide

Q & A

Q1: The study mentions "Pyridine-N-oxide Imatinib". What is the significance of this molecule in relation to Imatinib treatment?

A1: Pyridine-N-oxide Imatinib is a metabolite of Imatinib, meaning it is a product formed when Imatinib is processed by the body. This study found a significant correlation between the trough concentration of Pyridine-N-oxide Imatinib and the response to Imatinib treatment in Egyptian CML patients. Specifically, patients who achieved a favorable response to Imatinib treatment exhibited significantly higher trough concentrations of Pyridine-N-oxide Imatinib compared to those who did not respond favorably []. This suggests that the Pyridine-N-oxide metabolite could potentially serve as a biomarker for predicting Imatinib treatment response, although further research is needed to confirm this.

Q2: The research emphasizes the importance of the Peak/Trough (P/T) ratio for both Imatinib and its Pyridine-N-oxide metabolite. Can you elaborate on why this ratio is particularly relevant in this context?

A2: The P/T ratio is a significant indicator of drug exposure over a dosing interval. In the context of Imatinib and its Pyridine-N-oxide metabolite, the study found a strong association between a lower P/T ratio and a favorable response to Imatinib treatment []. This suggests that maintaining a steadier drug concentration throughout the dosing interval, as opposed to large fluctuations between peak and trough levels, might be beneficial for achieving optimal treatment outcomes. The study emphasizes the importance of monitoring both Imatinib and its Pyridine-N-oxide metabolite P/T ratios to potentially personalize treatment and improve patient outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。